molecular formula C13H9N3O2 B8731386 3-Imidazo[1,2-b]pyridazin-2-ylbenzoic acid

3-Imidazo[1,2-b]pyridazin-2-ylbenzoic acid

Cat. No.: B8731386
M. Wt: 239.23 g/mol
InChI Key: BFICWRQBEHUQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Imidazo[1,2-b]pyridazin-2-ylbenzoic acid is a heterocyclic compound that contains both an imidazo[1,2-b]pyridazine ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imidazo[1,2-b]pyridazin-2-ylbenzoic acid typically involves a multi-step process. One common method includes the condensation of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . This reaction is carried out in a one-pot procedure, which simplifies the synthesis and improves the yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-Imidazo[1,2-b]pyridazin-2-ylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

3-Imidazo[1,2-b]pyridazin-2-ylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Imidazo[1,2-b]pyridazin-2-ylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

3-imidazo[1,2-b]pyridazin-2-ylbenzoic acid

InChI

InChI=1S/C13H9N3O2/c17-13(18)10-4-1-3-9(7-10)11-8-16-12(15-11)5-2-6-14-16/h1-8H,(H,17,18)

InChI Key

BFICWRQBEHUQFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CN3C(=N2)C=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(imidazo[1,2-b]pyridazin-2-yl)benzonitrile (1 mmol) and 6M NaOH (2 ml) in EtOH was heated to reflux for 2 h. Then the mixture was diluted with water and acidified with HCl. The precipitate was filtered to give 3-(imidazo[1,2-b]pyridazin-2-yl)benzoic acid with a yield of 60%.
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